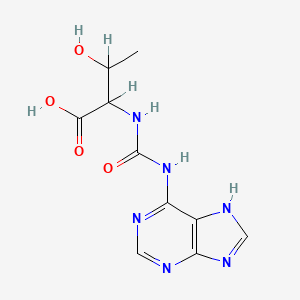
SIBA
説明
Siba is a type of synthetic peptide that has been studied extensively for its potential applications in both in vivo and in vitro studies. This compound is an acronym for “synthetic Ibuprofen-based Antibody” and is derived from the ibuprofen molecule. It is a small, highly stable peptide with a molecular weight of only around 1000 daltons. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used in the laboratory to study a variety of biological processes, including cell signaling, gene expression, and drug delivery.
科学的研究の応用
医学研究
SIBAは、特に診断分野において、医学研究で大きな可能性を秘めています。 標的分析物の単一分子を検出できる能力により、非常に初期段階で特定の病気や状態を特定するための強力なツールとなります {svg_1}.
生物学研究
生物学研究では、this compoundはさまざまな生物の遺伝子構成を研究するために使用できます。 This compoundの高い特異性と感度は、近縁種を区別するための効果的なツールになります {svg_2}.
環境研究
this compoundは、環境研究で微生物群集の変化を監視するために使用できます。 This compoundは、単一分子感度で近縁種を区別できるため、環境変化が微生物の生物多様性に与える影響を調査する際に特に役立ちます {svg_3}.
法医学研究
法医学研究では、this compoundは行動パターンに基づいて個人を特定するために使用できます。 「構造化インテリジェンスバイオメトリクス分析(this compound)」と呼ばれるAI搭載システムが開発され、さまざまなソースからの大量のデータを分析します {svg_4}.
農業研究
this compoundは、農業研究で収穫量、品質、栄養価を向上させるために使用できます。 This compoundは、安全性を高め、トレーサビリティを向上させると同時に、資源消費を削減し、食品廃棄物を削減するにも役立ちます {svg_5}.
獣医学研究
this compoundは、獣医学研究でウイルスベクターの開発とその獣医ワクチン学への応用に使用できます {svg_6}.
作用機序
Target of Action
Siba, also known as Strand Invasion Based Amplification (this compound), is a novel isothermal nucleic acid amplification technology . Its primary targets are double-stranded DNA molecules . The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide (IO) into the double-stranded target nucleic acid .
Mode of Action
The mode of action of this compound involves a complex sequence of events. An oligonucleotide, known as the invasion oligonucleotide (IO), invades a duplex DNA via the action of a recombinase . This results in the formation of a D-loop recombination structure . The duplex regions peripheral to the IO insertion site dissociate, thereby enabling target-specific primers to bind . A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target .
Biochemical Pathways
The biochemical pathways affected by this compound involve the DNA replication process. The technology manipulates the natural process of DNA replication to achieve its goal of amplifying the target DNA . The recombinase-dependent insertion of the IO into the double-stranded target nucleic acid is a key step in this process .
Pharmacokinetics
The efficiency and speed of the this compound process can be influenced by factors such as the concentration of the target dna, the presence of the necessary enzymes and primers, and the specific conditions under which the reaction is carried out .
Result of Action
The result of this compound’s action is the exponential amplification of the target DNA . This amplification is highly specific and able to distinguish closely-related species with single molecule sensitivity . This makes this compound a powerful tool for applications such as the detection of specific pathogens or genetic markers .
Action Environment
The action environment for this compound is typically a laboratory setting. The reaction is usually carried out at around 37°C, although the exact temperature can vary depending on the specific requirements of the reaction . Environmental factors that can influence the action, efficacy, and stability of this compound include the pH and ionic strength of the reaction buffer, the presence of any inhibitory substances, and the quality and quantity of the target DNA .
生化学分析
Biochemical Properties
Strand Invasion Based Amplification plays a crucial role in biochemical reactions by enabling the detection and amplification of specific nucleic acid sequences. The technology relies on the recombinase-dependent insertion of an invasion oligonucleotide into the double-stranded target nucleic acid. This process dissociates the duplex regions peripheral to the invasion oligonucleotide insertion site, allowing target-specific primers to bind. A polymerase then extends the primers onto the target nucleic acid, leading to exponential amplification of the target. The primers are not substrates for the recombinase and cannot extend the target template in the absence of the invasion oligonucleotide, ensuring high specificity and resistance to non-specific amplification .
Cellular Effects
Strand Invasion Based Amplification influences various cellular processes by enabling the detection of specific nucleic acid sequences within cells. This technology can be used to monitor gene expression, detect mutations, and study cell signaling pathways. By providing a sensitive and specific method for nucleic acid detection, Strand Invasion Based Amplification can help researchers understand cellular metabolism and the impact of genetic changes on cell function .
Molecular Mechanism
The molecular mechanism of Strand Invasion Based Amplification involves the binding of an invasion oligonucleotide to the target nucleic acid, followed by the dissociation of duplex regions and the binding of target-specific primers. The polymerase then extends the primers, leading to exponential amplification of the target nucleic acid. This process is highly specific due to the inclusion of 2′-O-methyl RNA in the invasion oligonucleotide, which ensures that it is not extendible and does not participate in the extension of the target template .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Strand Invasion Based Amplification can change over time due to factors such as stability and degradation of the reagents. The technology is designed to be stable and resistant to non-specific amplification, ensuring consistent results over time. Long-term studies have shown that Strand Invasion Based Amplification maintains its sensitivity and specificity, making it a reliable tool for nucleic acid detection in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Strand Invasion Based Amplification in animal models vary with different dosages of the reagents used. At optimal dosages, the technology provides high sensitivity and specificity for nucleic acid detection. At higher dosages, there may be an increased risk of non-specific amplification or adverse effects on cellular function. It is important to carefully optimize the dosage to achieve the desired results without causing toxicity or other adverse effects .
Metabolic Pathways
Strand Invasion Based Amplification is involved in metabolic pathways related to nucleic acid detection and amplification. The technology interacts with enzymes such as recombinases and polymerases, which play key roles in the amplification process. By enabling the detection of specific nucleic acid sequences, Strand Invasion Based Amplification can provide insights into metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells and tissues, Strand Invasion Based Amplification reagents are transported and distributed based on their interactions with transporters and binding proteins. The invasion oligonucleotide and primers must reach their target nucleic acid sequences to initiate the amplification process. The localization and accumulation of these reagents can impact the efficiency and specificity of the amplification .
Subcellular Localization
The subcellular localization of Strand Invasion Based Amplification reagents is critical for their activity and function. Targeting signals and post-translational modifications can direct the invasion oligonucleotide and primers to specific compartments or organelles within the cell. This localization ensures that the amplification process occurs at the desired site, enhancing the specificity and sensitivity of the technology .
特性
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDUQGRUPLKDNT-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957314 | |
| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35899-54-8 | |
| Record name | 5'-Deoxy-5'-S-isobutylthioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035899548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


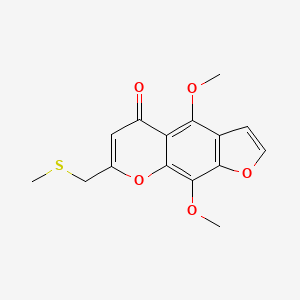

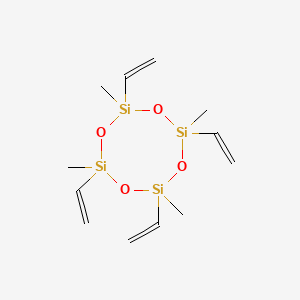
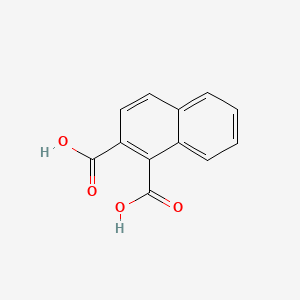


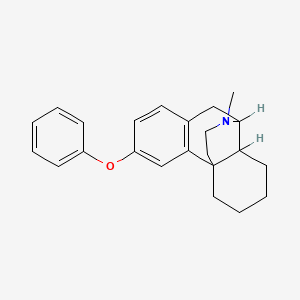

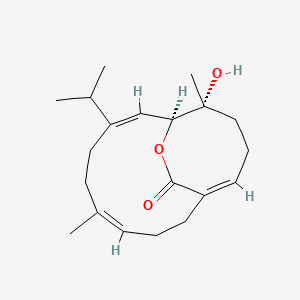
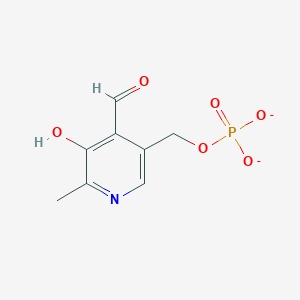
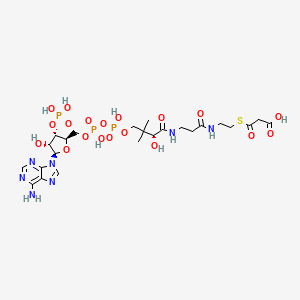
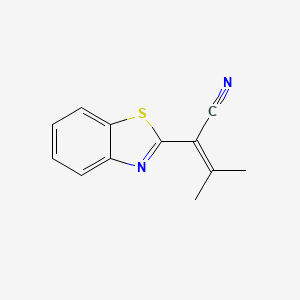
![1-[1,3-Dimethyl-2-oxo-5-[[oxo(propylamino)methyl]amino]-4-imidazolidinyl]-3-propylurea](/img/structure/B1194423.png)
